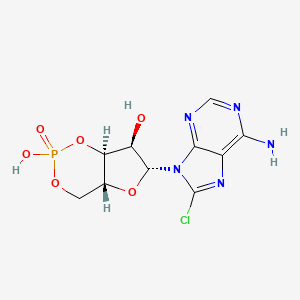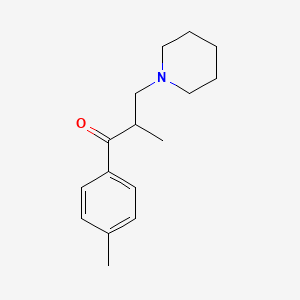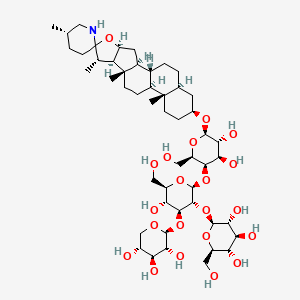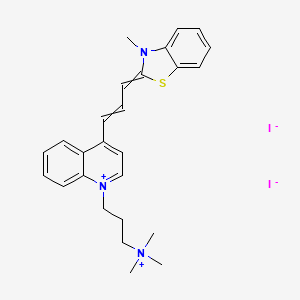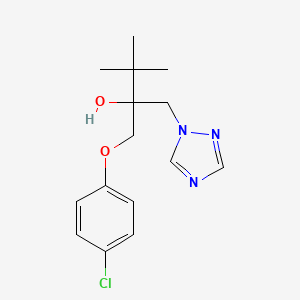
Vibunazole
Vue d'ensemble
Description
BAY-N-7133, également connu sous le nom de vibunazole, est un dérivé azolé synthétique doté de puissantes propriétés antifongiques. C'est un composé absorbé par voie orale qui a démontré un large spectre d'activité contre divers agents pathogènes fongiques. BAY-N-7133 a été largement étudié pour son utilisation potentielle dans le traitement des mycoses humaines, démontrant son efficacité contre un large éventail de levures et de champignons pathogènes .
Méthodes De Préparation
La synthèse de BAY-N-7133 implique plusieurs étapes clés. La réaction de la 1-(4-chlorophénoxy)-3,3-diméthyl-2-butanone avec le sulfure de diméthyle, le sulfate de diméthyle et le méthylate de sodium dans l'acétonitrile donne le 2-(4-chlorophénoxymethyl)-2-(tert-butyl)oxirane. Cet intermédiaire est ensuite condensé avec le 1,2,4-triazole dans l'éthanol à reflux pour produire BAY-N-7133 . Les méthodes de production industrielle impliquent généralement des techniques de chromatographie liquide haute pression pour garantir la pureté et la constance du composé .
Analyse Des Réactions Chimiques
BAY-N-7133 subit diverses réactions chimiques, notamment des réactions de substitution et de condensation. Les réactifs couramment utilisés dans ces réactions comprennent le sulfure de diméthyle, le sulfate de diméthyle, le méthylate de sodium et le 1,2,4-triazole. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final, BAY-N-7133 .
Applications de la recherche scientifique
BAY-N-7133 a été largement étudié pour ses propriétés antifongiques. Il a démontré son efficacité contre un large éventail d'agents pathogènes fongiques, notamment Candida albicans, Aspergillus fumigatus et Cryptococcus neoformans . Des études in vitro ont démontré sa capacité à inhiber la croissance de ces agents pathogènes à diverses concentrations, ce qui en fait un candidat prometteur pour le traitement des infections fongiques . De plus, BAY-N-7133 a été comparé à d'autres agents antifongiques, tels que le kétoconazole, et a montré une activité égale ou supérieure contre la plupart des agents pathogènes fongiques .
Mécanisme d'action
Le mécanisme d'action de BAY-N-7133 implique l'inhibition de la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En perturbant la production d'ergostérol, BAY-N-7133 compromet l'intégrité de la membrane cellulaire fongique, ce qui conduit à la mort cellulaire . Ce mécanisme est similaire à celui d'autres agents antifongiques azolés, qui ciblent l'enzyme lanostérol 14α-déméthylase, une enzyme clé de la voie de biosynthèse de l'ergostérol .
Applications De Recherche Scientifique
BAY-N-7133 has been extensively studied for its antifungal properties. It has shown effectiveness against a broad spectrum of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans . In vitro studies have demonstrated its ability to inhibit the growth of these pathogens at various concentrations, making it a promising candidate for treating fungal infections . Additionally, BAY-N-7133 has been compared with other antifungal agents, such as ketoconazole, and has shown equal or greater activity against most fungal pathogens .
Mécanisme D'action
The mechanism of action of BAY-N-7133 involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By disrupting the production of ergosterol, BAY-N-7133 compromises the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungal agents, which target the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
BAY-N-7133 fait partie de la classe des agents antifongiques azolés, qui comprend des composés tels que le kétoconazole, le fluconazole et l'itraconazole. Comparé à ces composés, BAY-N-7133 a montré un spectre d'activité plus large et une plus grande efficacité contre certains agents pathogènes fongiques . Des composés similaires comprennent le clotrimazole, l'isoconazole, le bifonazole, le fluconazole et l'oxyconazole . La structure chimique unique de BAY-N-7133 et ses puissantes propriétés antifongiques en font un ajout précieux à l'arsenal des agents antifongiques.
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPZTCGZAFWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001251 | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80456-55-9, 104358-25-0, 104358-26-1 | |
| Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vibunazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibunazole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibunazole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIBUNAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIBUNAZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIBUNAZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
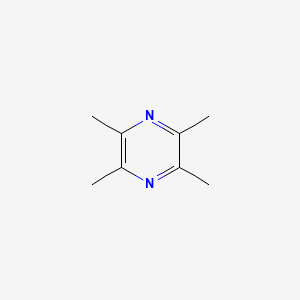

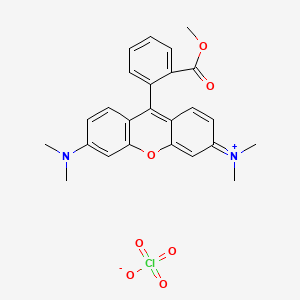

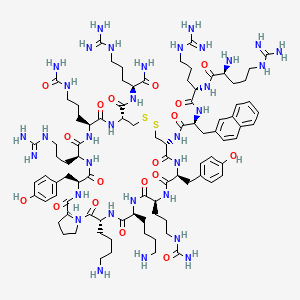
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)
